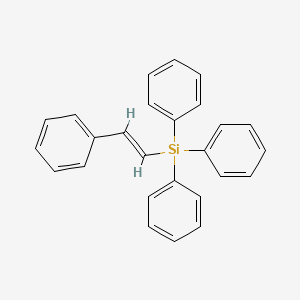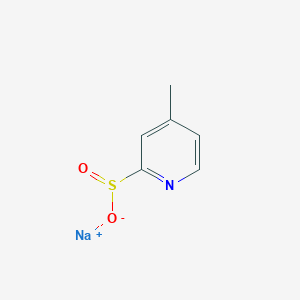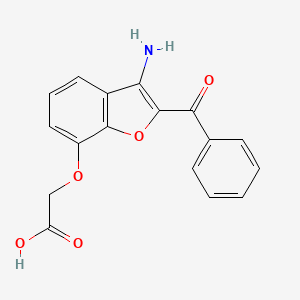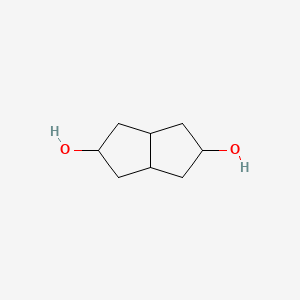
2,5-Pentalenediol, octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pentalenediol, octahydro- is a bicyclic diol derived from citric acid. It is known for its excellent rigidity and thermal stability, making it a valuable compound in various industrial applications . The compound has a molecular formula of C8H14O2 and a molecular weight of 142.2 g/mol .
Preparation Methods
2,5-Pentalenediol, octahydro- can be synthesized from naturally occurring citric acid. The synthesis involves the reaction of citric acid with specific reagents under controlled conditions. One common method involves the use of 1,4-cyclohexanedimethanol and diphenyl carbonate as starting materials . The reaction conditions typically include elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
2,5-Pentalenediol, octahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,5-Pentalenediol, octahydro- can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
2,5-Pentalenediol, octahydro- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various polymers and copolymers . In biology and medicine, it is explored for its potential use in drug delivery systems and as a component in biodegradable materials . Industrially, it is utilized in the production of high-performance polyurethanes and polycarbonates due to its rigidity and thermal stability .
Mechanism of Action
The mechanism of action of 2,5-Pentalenediol, octahydro- involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to enhance the mechanical properties of polymers by increasing their tensile strength and thermal stability . Additionally, its incorporation into polymer networks can improve the impact resistance and transparency of the resulting materials .
Comparison with Similar Compounds
2,5-Pentalenediol, octahydro- is unique due to its citric acid-based bicyclic structure, which imparts excellent rigidity and thermal stability. Similar compounds include 1,4-cyclohexanedimethanol and isosorbide, both of which are also used in the synthesis of high-performance polymers . 2,5-Pentalenediol, octahydro- offers superior mechanical properties and thermal stability compared to these compounds .
Properties
CAS No. |
112163-72-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalene-2,5-diol |
InChI |
InChI=1S/C8H14O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-10H,1-4H2 |
InChI Key |
DREIYIQPNMHCIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(CC2CC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



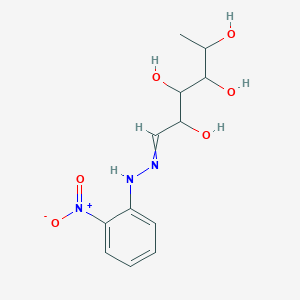
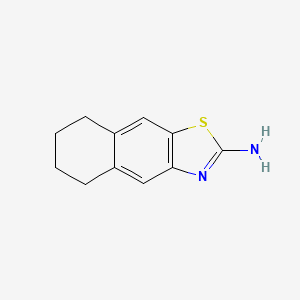

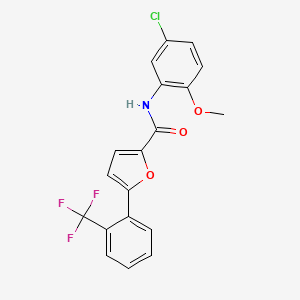
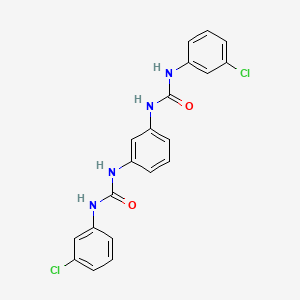

![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)
![2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11942274.png)


